

Spectroscopic Profile of 3,6-Dibromoquinoline: A Technical Guide

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Compound of Interest

Compound Name: 3,6-Dibromoquinoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,6-dibromoquinoline**, a halogenated heterocyclic compound of interest in medicinal chemistry and organic synthesis. The structural elucidation of such molecules is critical for ensuring purity, confirming identity, and understanding reactivity. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3,6-dibromoquinoline**, supported by detailed, generalized experimental protocols for data acquisition.

Molecular Structure

3,6-Dibromoquinoline consists of a quinoline core, which is a fused bicyclic system of benzene and pyridine, substituted with bromine atoms at the 3- and 6-positions.

- Molecular Formula: C₉H₅Br₂N
- Molecular Weight: 286.95 g/mol

Spectroscopic Data Summary

The following sections present the expected spectroscopic data for **3,6-dibromoquinoline**. This data is predicted based on the analysis of structurally similar compounds, including various bromoquinoline isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of **3,6-dibromoquinoline** is expected to show five distinct signals in the aromatic region. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the bromine substituents.

Table 1: Predicted ¹H NMR Data for **3,6-Dibromoquinoline** (in CDCl₃, 400 MHz)

Proton Assignment	Predicted Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
H-2	~ 8.9 - 9.1	d	~ 2.0
H-4	~ 8.2 - 8.4	d	~ 2.0
H-5	~ 8.0 - 8.2	d	~ 9.0
H-7	~ 7.8 - 8.0	dd	~ 9.0, 2.2
H-8	~ 8.1 - 8.3	d	~ 2.2

¹³C NMR (Carbon-13) Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display nine signals for the nine unique carbon atoms in the molecule. The carbons attached to bromine (C-3 and C-6) and those near the nitrogen atom will have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for **3,6-Dibromoquinoline** (in CDCl₃, 100 MHz)

Carbon Assignment	Predicted Chemical Shift (δ) [ppm]
C-2	~ 151 - 153
C-3	~ 120 - 122
C-4	~ 138 - 140
C-4a	~ 147 - 149
C-5	~ 130 - 132
C-6	~ 122 - 124
C-7	~ 133 - 135
C-8	~ 129 - 131
C-8a	~ 127 - 129

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **3,6-dibromoquinoline** will be characterized by absorptions corresponding to the aromatic system and the carbon-bromine bonds.

Table 3: Predicted IR Absorption Data for **3,6-Dibromoquinoline**

Wavenumber (cm^{-1})	Vibration Type	Intensity
3100 - 3000	Aromatic C-H Stretch	Medium
1600 - 1450	Aromatic C=C and C=N Stretch	Strong
~ 1320	C-N Stretch	Medium
800 - 900	C-H Out-of-plane Bending	Strong
700 - 550	C-Br Stretch	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Due to the presence of two bromine atoms, the mass spectrum of **3,6-dibromoquinoline** will show a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), which are in an approximate 1:1 ratio.

Table 4: Predicted Mass Spectrometry Data for **3,6-Dibromoquinoline** (Electron Ionization)

m/z Value	Ion Fragment	Predicted Relative Abundance	Notes
285	$[\text{C}_9\text{H}_5^{79}\text{Br}_2\text{N}]^{+\bullet}$ ($\text{M}^{+\bullet}$)	~ 50%	Molecular ion with two ^{79}Br isotopes.
287	$[\text{C}_9\text{H}_5^{79}\text{Br}^{81}\text{Br}\text{N}]^{+\bullet}$ ($[\text{M}+2]^{+\bullet}$)	~ 100%	Molecular ion with one ^{79}Br and one ^{81}Br isotope.
289	$[\text{C}_9\text{H}_5^{81}\text{Br}_2\text{N}]^{+\bullet}$ ($[\text{M}+4]^{+\bullet}$)	~ 50%	Molecular ion with two ^{81}Br isotopes.
206, 208	$[\text{M} - \text{Br}]^+$	Variable	Fragment corresponding to the loss of one bromine atom.
127	$[\text{M} - 2\text{Br}]^+$	Variable	Fragment corresponding to the loss of both bromine atoms (quinoline cation).

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for **3,6-dibromoquinoline**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Weigh approximately 10-20 mg of the **3,6-dibromoquinoline** sample for ^1H NMR and 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean vial.
 - Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Data Acquisition (400 MHz Spectrometer):
 - Pulse Program: Standard single-pulse sequence.
 - Temperature: 298 K.
 - Spectral Width: 12-15 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-32 scans.
 - Referencing: Reference the spectrum to the residual solvent peak (CDCl_3 at 7.26 ppm) or tetramethylsilane (TMS) at 0.00 ppm.
- ^{13}C NMR Data Acquisition (100 MHz Spectrometer):
 - Pulse Program: Standard proton-decoupled pulse sequence.
 - Temperature: 298 K.
 - Spectral Width: ~220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2 seconds.

- Number of Scans: 1024 or more scans are typically required.
- Referencing: Reference the spectrum to the solvent peak (CDCl_3 at 77.16 ppm).

IR Spectroscopy Protocol

- Sample Preparation:
 - For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
 - Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition (FT-IR Spectrometer):
 - Collect a background spectrum of the empty sample compartment or clean ATR crystal.
 - Place the sample in the spectrometer.
 - Record the spectrum from 4000 cm^{-1} to 400 cm^{-1} with a resolution of 4 cm^{-1} . Co-add 16 to 32 scans to improve the signal-to-noise ratio.

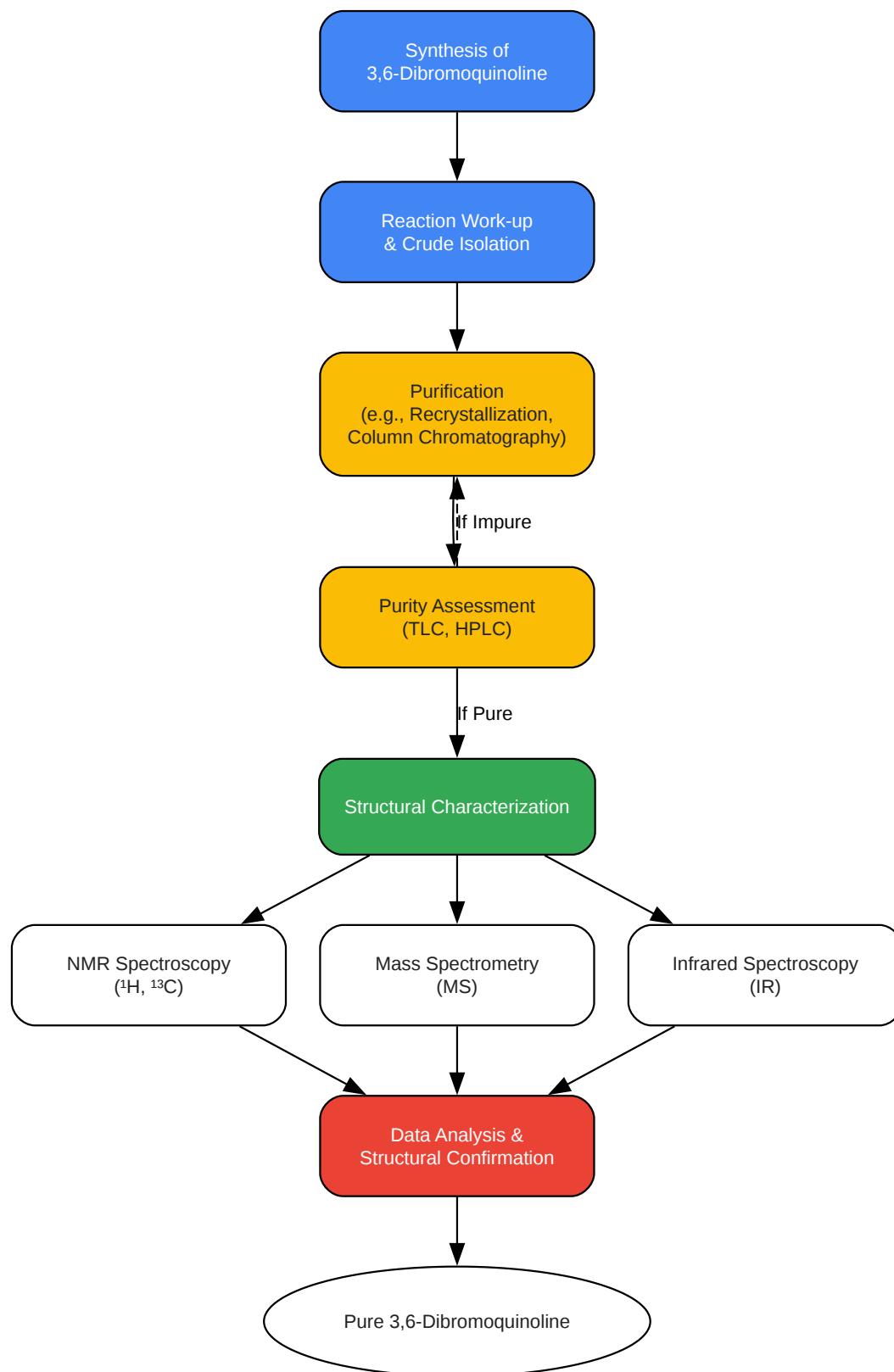
Mass Spectrometry Protocol

- Sample Introduction:
 - Introduce a small amount of the **3,6-dibromoquinoline** sample into the mass spectrometer. For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. Direct insertion probes can also be used.
- Ionization:
 - Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This method provides reproducible fragmentation patterns that are useful for structural elucidation.
- Mass Analysis:

- Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.
- Detection:
 - Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and spectroscopic characterization of a compound like **3,6-dibromoquinoline**.

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Workflow for Synthesis and Spectroscopic Characterization.

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